molecular formula C32H32F2N8O3 B599603 Posaconazole inter-8 CAS No. 161532-56-5

Posaconazole inter-8

货号 B599603
CAS 编号: 161532-56-5
分子量: 614.658
InChI 键: BODQCIJGJACIKO-HEIROHQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Posaconazole inter-8 is a compound related to Posaconazole, a triazole antifungal drug . It is used for research and development purposes . The molecular formula of Posaconazole inter-8 is C32H32F2N8O3 and its molecular weight is 614.65 .

科学研究应用

Pharmacokinetics and Pharmacodynamics Posaconazole, a triazole antifungal agent, has been extensively studied for its pharmacokinetics and pharmacodynamics. Originally available as an oral suspension, its variable absorption led to the development of delayed-release tablets and intravenous formulations to achieve higher and more consistent plasma concentrations. These advancements improved posaconazole's efficacy in both prophylaxis and treatment of invasive fungal disease, without evidence of increased toxicity. The importance of achieving rapid therapeutic levels, especially in immunocompromised patients, underscores the drug's clinical utility (Lu Chen et al., 2020).

Exposure-Response Relationship and Therapeutic Drug Monitoring The relationship between posaconazole plasma concentrations and its therapeutic efficacy has been a significant focus, highlighting the utility of therapeutic drug monitoring (TDM). Despite posaconazole's low oral bioavailability and the challenges posed by significant drug interactions and gastrointestinal diseases, evidence supports an exposure-response relationship. This relationship is crucial for optimizing dosing strategies to enhance prophylaxis and treatment outcomes of invasive fungal infections (IFIs), making TDM a valuable tool for clinical management (M. Dolton et al., 2012).

Broad Spectrum of Activity Posaconazole has demonstrated broad antifungal activity against a variety of pathogens, including Aspergillus spp., Candida spp., and the Zygomycetes, making it a potent agent for prophylaxis in immunocompromised patients. Its efficacy has been validated in numerous trials, highlighting its role in preventing invasive fungal infections among high-risk populations. The ongoing development of formulations, such as an intravenous version, aims to overcome limitations related to bioavailability and enhance its therapeutic potential (J. Frampton and L. Scott, 2008).

Clinical Efficacy Against Chagas Disease In addition to its antifungal applications, posaconazole has been investigated for its efficacy against Chagas disease. Despite promising preclinical results, clinical trials have not fully met expectations. However, posaconazole's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been documented, suggesting potential for new treatment strategies, including combination or sequential therapies (I. Molina et al., 2015).

Therapeutic Drug Monitoring Experience The practice of monitoring serum posaconazole concentrations has been reinforced by findings indicating that achieving therapeutic levels is critical for the efficacy of prophylaxis or treatment. Despite attempts to maximize absorption, undetectable levels of posaconazole are commonly encountered, highlighting the need for careful management and potential adjustments in dosing or administration strategies to ensure effective antifungal coverage (G. Thompson et al., 2009).

安全和危害

Posaconazole inter-8 should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

属性

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQCIJGJACIKO-HEIROHQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704868
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posaconazole inter-8

CAS RN

161532-56-5
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。